Methyl 4-oxopyrrolidine-3-carboxylate
Description
Methyl 4-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a five-membered lactam ring with a ketone group at the 4-position and a methyl ester at the 3-position. Pyrrolidine derivatives are widely utilized in organic synthesis and pharmaceutical research due to their conformational flexibility and ability to act as intermediates for bioactive molecules, including MAO inhibitors and alkaloids .
Properties
IUPAC Name |
methyl 4-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-7-3-5(4)8/h4,7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLAAINCPGWHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of this compound generally follows a sequence of:
- Alkylation of malonate derivatives or related esters
- Cyclization to form the pyrrolidine ring
- Functional group modifications to introduce the oxo (ketone) group at the 4-position
- Esterification or methylation to form the methyl ester at the 3-position
These steps may involve classical organic reactions such as Gabriel synthesis, substitution reactions, hydrolysis, and selective cyclization.
Multi-Step Synthesis Approach
A representative multi-step synthesis pathway has been documented in the synthesis of related pyrrolidine derivatives, which can be adapted for this compound:
| Step | Reaction Type | Description | Typical Reagents/Conditions |
|---|---|---|---|
| 1 | Alkylation | Alkylation of diethyl methylmalonate or similar ester to introduce substituents | Sodium hydride (NaH), potassium carbonate (K2CO3), organic solvents (e.g., DMF) |
| 2 | Gabriel Synthesis | Introduction of nitrogen functionality via phthalimide intermediates | Potassium phthalimide, alkyl halides |
| 3 | Hydrolysis | Enzymatic or chemical hydrolysis to convert esters to carboxylic acids | Pig liver esterase (PLE) or acidic/basic hydrolysis |
| 4 | Substitution | Substitution of benzyl or other protecting groups to modify nitrogen or carbon substituents | Para-nitrobenzyl bromide, base |
| 5 | Cyclization | Selective cyclization to form the pyrrolidine ring | Controlled heating, solvents like dichloromethane |
| 6 | Functional Group Addition | Addition of benzyl or methyl groups to nitrogen or carbon atoms | Benzyl bromide, methyl iodide |
| 7 | Oxidation/Ketone Formation | Introduction of the ketone group at the 4-position | Oxidizing agents such as PCC or Swern oxidation |
This general scheme is supported by detailed experimental data from academic theses and peer-reviewed articles, which report optimized reaction conditions to maximize yield and purity at each step.
Industrial and Continuous Flow Methods
In industrial settings, continuous flow synthesis techniques have been applied to similar pyrrolidine derivatives to improve reaction efficiency, control, and scalability. These methods enable:
- Precise temperature and reaction time control
- Enhanced mixing and mass transfer
- Higher purity of the final product due to consistent reaction conditions
- Easier scale-up compared to batch processes
Bases like sodium hydride or potassium carbonate are commonly used to facilitate alkylation and cyclization steps in organic solvents such as dimethylformamide (DMF) or dichloromethane (CH2Cl2).
Data Tables Summarizing Preparation Conditions
| Reaction Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation | NaH or K2CO3, DMF | 0–25°C | 70–85 | Careful control of base amount critical |
| Gabriel Synthesis | Potassium phthalimide, alkyl halide | Reflux, 12–24 hours | 65–80 | Protects nitrogen for subsequent steps |
| Enzymatic Hydrolysis | Pig liver esterase, pH 7–8 | 30–37°C | 75–90 | Selective ester cleavage |
| Substitution | Para-nitrobenzyl bromide, base | Room temperature | 60–75 | Protecting group addition |
| Cyclization | Heat, inert atmosphere | 60–100°C | 70–85 | Formation of pyrrolidine ring |
| Oxidation (ketone) | PCC or Swern oxidation | 0–25°C | 60–80 | Introduction of 4-oxo group |
Analysis and Discussion
The preparation of this compound requires careful orchestration of multiple synthetic steps. The choice of base, solvent, and temperature critically affects the alkylation and cyclization efficiency. Enzymatic hydrolysis offers selectivity and mild conditions, beneficial for preserving stereochemistry and functional groups. Protecting group strategies, such as benzylation, are essential to prevent side reactions during cyclization and oxidation.
Continuous flow synthesis represents a significant advancement, allowing better control and scalability, which is valuable for industrial production. However, batch synthesis remains prevalent in academic and early-stage research due to flexibility.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of methyl 4-oxopyrrolidine-3-carboxylate can be elucidated by comparing it with related pyrrolidine carboxylates. Key compounds include:
Structural Analogs
Key Differences and Implications
Ester Group Variation: Methyl esters (e.g., this compound) generally exhibit lower molecular weight and higher volatility compared to ethyl analogs. Ethyl derivatives, such as ethyl 4-oxopyrrolidine-3-carboxylate HCl, are often stabilized as hydrochloride salts for synthetic applications . Ethyl esters may offer enhanced solubility in non-polar solvents, whereas methyl esters could favor polar environments.
Oxo Position :
- The 4-oxo configuration in this compound creates a lactam structure, enabling hydrogen bonding with adjacent molecules. In contrast, 5-oxo derivatives (e.g., ethyl 5-oxopyrrolidine-3-carboxylate) may form weaker intermolecular interactions due to steric hindrance .
Halogenated analogs, such as 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8), demonstrate altered reactivity profiles due to electron-withdrawing groups .
Safety and Handling :
- Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate (CAS: 90609-07-7) is classified as a Category 4 oral toxin, highlighting the need for careful handling of pyrrolidine derivatives . Methyl esters may present milder hazards but require validation.
Q & A
Q. What are the common synthetic routes for Methyl 4-oxopyrrolidine-3-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The synthesis of pyrrolidine derivatives like this compound typically involves multi-step reactions, such as cyclization of amino esters or condensation of ketones with β-ketoesters. For example, analogous compounds (e.g., Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate) are synthesized via:
Mannich reaction : Condensation of a ketone with an amine and aldehyde.
Cyclization : Intramolecular nucleophilic attack under acidic or basic conditions.
Esterification : Methanol-mediated esterification of carboxylic acid intermediates.
Q. Key Optimization Parameters :
Q. Table 1: Example Reaction Conditions for Analogous Pyrrolidine Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | HCl (cat.), DMF, 80°C | 72 | 97% |
| Esterification | Methanol, H₂SO₄, reflux | 85 | 98% |
Q. How is the structure of this compound confirmed using spectroscopic techniques?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., m/z 158.08 for ethyl 4-oxopyrrolidine-3-carboxylate analogs) .
- IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (C=O stretching of ester/ketone) .
Note : For ambiguous signals, 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity .
Advanced Research Questions
Q. How can computational methods predict hydrogen bonding patterns in this compound crystals?
Methodological Answer: Hydrogen bonding networks are analyzed using:
- Graph Set Analysis : Classifies interactions (e.g., chains, rings) based on donor-acceptor distances and angles. For example, Etter’s notation (e.g., ) identifies cyclic dimer motifs .
- Density Functional Theory (DFT) : Computes interaction energies and optimizes crystal packing. Tools like ORCA or Gaussian model H-bond strengths .
Q. Table 2: Predicted Hydrogen Bond Parameters (Hypothetical Data)
| Donor-Acceptor Pair | Distance (Å) | Angle (°) | Interaction Type |
|---|---|---|---|
| N–H···O=C | 2.85 | 155 | Moderate |
| O–H···O | 2.70 | 160 | Strong |
Q. What strategies resolve discrepancies in crystallographic data during structure refinement of pyrrolidine derivatives?
Methodological Answer: Contradictions in X-ray data (e.g., thermal motion vs. disorder) are addressed via:
- SHELXL Refinement : Constraints (e.g., DFIX, SIMU) model anisotropic displacement parameters. Twinning detection (TWIN/BASF) corrects for pseudo-symmetry .
- Cremer-Pople Parameters : Quantify ring puckering (amplitude , phase ) to validate non-planar conformations. For example, a value >0.5 Å indicates significant puckering .
Case Study : Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate (monoclinic ) refined using SHELXL-2019 with , validating planar/puckered hybrid conformations .
Q. How to analyze the impact of substituents on the ring puckering conformation of this compound?
Methodological Answer: Substituent effects are studied via:
- Conformational Energy Calculations : Compare puckered vs. planar geometries using molecular mechanics (MMFF94) or quantum mechanics (B3LYP/6-31G*).
- X-ray Diffraction : Compare Cremer-Pople parameters (, ) across derivatives. For example, electron-withdrawing groups (e.g., esters) stabilize puckered conformations .
Q. Table 3: Cremer-Pople Parameters for Analogous Compounds
| Compound | (Å) | (°) | Substituent Effect |
|---|---|---|---|
| Ethyl 4-oxopyrrolidine-3-carboxylate | 0.58 | 45 | Ester stabilizes puckering |
| Methyl 2-oxopyrrolidine-3-carboxylate | 0.42 | 30 | 2-ketone reduces puckering |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
